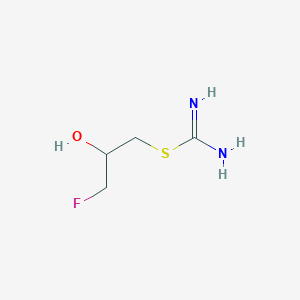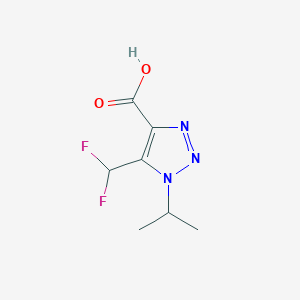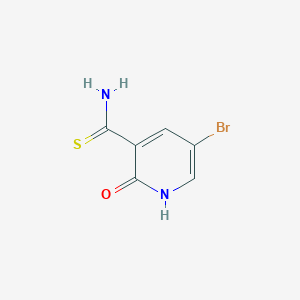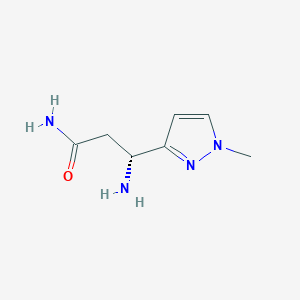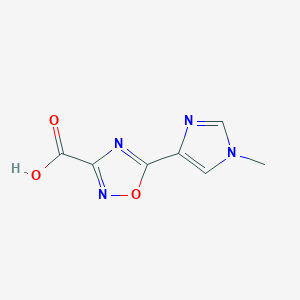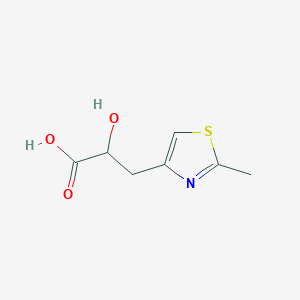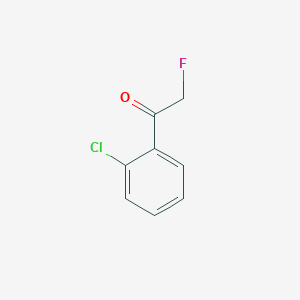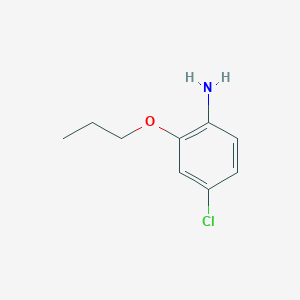![molecular formula C10H17NO2 B13295958 (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13295958.png)
(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ethoxyethyl group attached to an amine. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine typically involves the reaction of furan derivatives with ethoxyethylamine under controlled conditions. One common method involves the use of a furan-2-yl ethyl halide, which reacts with ethoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines, ethers, and thioethers.
Scientific Research Applications
(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)ethan-1-amine: A structurally similar compound with a furan ring and an ethylamine group.
(1-Furan-2-yl-ethyl)-methyl-amine: Another furan derivative with a methylamine group
Uniqueness
(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-(furan-2-yl)ethanamine |
InChI |
InChI=1S/C10H17NO2/c1-3-12-8-6-11-9(2)10-5-4-7-13-10/h4-5,7,9,11H,3,6,8H2,1-2H3 |
InChI Key |
OWCMKKBNURJSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


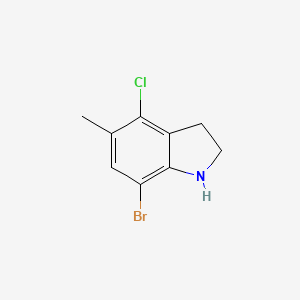
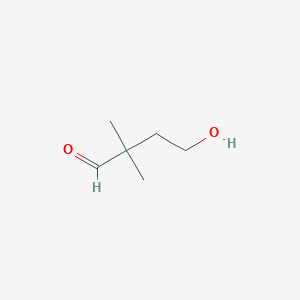
![2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13295894.png)
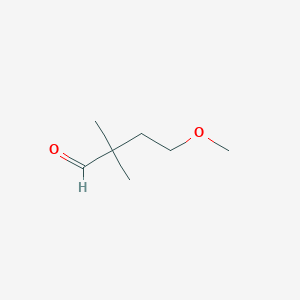
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13295914.png)
